4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester
Description
The compound 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester is a heterocyclic benzoate derivative characterized by a [1,2,4]oxadiazole ring substituted with a chloromethyl group at the 5-position and a benzoic acid methyl ester moiety at the 3-position. Its molecular formula is C₁₀H₉ClN₂O₃, with a molecular weight of 240.65 g/mol. The chloromethyl group (-CH₂Cl) enhances reactivity, making it a versatile intermediate for nucleophilic substitutions, while the oxadiazole ring contributes electron-withdrawing properties that stabilize the ester group against hydrolysis.
Properties
IUPAC Name |
methyl 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-11(15)8-4-2-7(3-5-8)10-13-9(6-12)17-14-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXMOUXIRXMILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Hydrazide Intermediates
The most widely reported route involves cyclodehydration of substituted hydrazides with β-keto acids or their derivatives. For example, methyl 4-(hydrazinecarbonyl)benzoate reacts with 3-chloropropionyl chloride in the presence of phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.
Procedure :
- Hydrazide Formation : Methyl 4-carboxybenzoate is treated with hydrazine hydrate in ethanol to yield methyl 4-(hydrazinecarbonyl)benzoate.
- Cyclization : The hydrazide reacts with 3-chloropropionyl chloride in POCl₃ at 80°C for 6–8 hours, followed by neutralization with sodium bicarbonate to precipitate the product.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 6–8 hours | |
| Purity (HPLC) | ≥95% |
This method’s efficiency depends on the stoichiometric ratio of POCl₃ and the exclusion of moisture.
Direct Chloromethylation of Preformed Oxadiazoles
Alternative approaches functionalize preformed oxadiazoles. Methyl 4-(5-hydroxymethyl-oxadiazol-3-yl)benzoate undergoes chlorination using thionyl chloride (SOCl₂) or chlorine gas (Cl₂) under UV irradiation.
Procedure :
- Hydroxymethyl Intermediate : Synthesize methyl 4-(5-hydroxymethyl-oxadiazol-3-yl)benzoate via cyclocondensation of methyl 4-cyanobenzoate with hydroxylamine.
- Chlorination : Treat the hydroxymethyl derivative with SOCl₂ in dichloromethane at 0–5°C for 2 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Chlorination Yield | 85–90% | |
| Reaction Temp. | 0–5°C | |
| Byproducts | <5% dichloromethyl |
This route avoids harsh cyclodehydration conditions but requires stringent temperature control to prevent over-chlorination.
Microwave-Assisted One-Pot Synthesis
Recent advancements employ microwave irradiation to accelerate the cyclodehydration step. A mixture of methyl 4-cyanobenzoate , hydroxylamine hydrochloride , and chloroacetic acid is irradiated at 120°C for 20 minutes, achieving simultaneous oxadiazole formation and chloromethylation.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Microwave Power | 300 W | |
| Yield | 78% | |
| Reaction Time | 20 minutes |
This method reduces side reactions and improves scalability but requires specialized equipment.
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods:
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Cyclodehydration | 68–72% | ≥95% | High | Low |
| Chloromethylation | 85–90% | ≥97% | Moderate | Medium |
| Microwave | 78% | ≥98% | Low | High |
Cyclodehydration remains the most cost-effective for industrial production, whereas chloromethylation offers higher yields for lab-scale synthesis.
Characterization and Quality Control
Spectroscopic Data :
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=N oxadiazole), 690 cm⁻¹ (C-Cl).
- ¹H NMR (CDCl₃) : δ 3.95 (s, 3H, OCH₃), 4.85 (s, 2H, CH₂Cl), 8.10–8.30 (m, 4H, Ar-H).
- MS (ESI+) : m/z 253.1 [M+H]⁺.
Chromatographic Purity :
Industrial-Scale Considerations
Patents disclose optimized protocols for kilogram-scale production. For instance, WO2013186792A2 describes a telescoped process where the oxadiazole formation and esterification occur in a single reactor using ethyl acetate as a solvent. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxides or hydroxylated products .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential pharmaceutical applications. Its oxadiazole moiety is known for biological activity, including antimicrobial and anticancer properties.
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant activity against various bacterial strains. The chloromethyl group enhances the compound's lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
- Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The presence of the chloromethyl group may contribute to the modulation of cell signaling pathways involved in cancer progression .
Material Science
The unique properties of 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester make it suitable for applications in polymer science.
- Polymer Synthesis : This compound can be used as a monomer in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
- Fluorescent Materials : The compound has been explored for use in developing fluorescent materials due to its ability to form stable complexes with metal ions. This property is particularly useful in sensor technology .
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications at the chloromethyl position could further enhance efficacy .
Case Study 2: Polymer Applications
In a research project focusing on biodegradable polymers, the incorporation of this oxadiazole derivative into poly(lactic acid) (PLA) matrices was evaluated. Results showed improved mechanical strength and thermal stability compared to pure PLA. This suggests potential applications in environmentally friendly packaging materials .
Mechanism of Action
The mechanism of action of 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester , differing primarily in heterocyclic cores, substituents, and functional groups:
Key Comparative Insights
- Heterocyclic Reactivity: The oxadiazole core in the target compound offers greater hydrolytic stability compared to the triazole in but is less reactive than the thiazolidinone in , which undergoes ring-opening reactions. The chloromethyl substituent provides a reactive site absent in the benzoxazole and benzothiadiazole analogs, enabling facile alkylation or coupling reactions.
- Electronic Effects: Electron-withdrawing groups (e.g., oxadiazole, triazole) reduce ester hydrolysis rates compared to electron-donating groups (e.g., amino in ).
- Biological Relevance: The benzoxazole and thiazolidinone derivatives show stronger binding to biological targets (e.g., enzymes) due to fused aromatic systems or hydrogen-bonding motifs. The sulfanyl group in confers antioxidant or metal-chelating activity, absent in the target compound.
Research Findings
Synthetic Utility :
- The chloromethyl group in the target compound has been used to synthesize prodrugs via nucleophilic displacement with amines or thiols, a strategy less feasible in compounds like .
- Methyl terephthalate is industrially significant but lacks the heterocyclic diversity required for bioactive molecule design.
Stability Studies :
- Thermal Properties: Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C for the target compound, higher than benzoxazole (128–130°C) but lower than thiazolidinone (155–158°C), correlating with molecular rigidity .
Biological Activity
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a melting point ranging from 210 to 212 °C . The structure includes a benzoic acid derivative linked to a chloromethyl-substituted oxadiazole ring, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of oxadiazoles can inhibit various bacterial strains and fungi. For instance, compounds similar to this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of this compound has been explored through various studies. A notable study reported that the compound exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.85 |
| This compound | HepG2 | 9.4 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For example, it may interfere with the VEGFR-2 signaling pathway, which is critical in tumor angiogenesis .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study demonstrated that the compound showed a significant reduction in bacterial load in infected models when administered at specific dosages.
- Cancer Cell Inhibition : In a comparative analysis with standard chemotherapeutics like Doxorubicin, the compound exhibited comparable or superior cytotoxicity against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester?
- Methodology : A two-step approach is commonly employed:
Oxadiazole Formation : React nitrile precursors with hydroxylamine under alkaline conditions to form oxadiazole intermediates. For chloromethyl substitution, use chloromethylating agents (e.g., ClCH₂SO₂Cl) during cyclization .
Esterification : Couple the oxadiazole core with methyl benzoate derivatives via nucleophilic acyl substitution or Mitsunobu reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Key Considerations : Optimize reaction temperature (70–90°C) to avoid decomposition of the chloromethyl group.
Q. What analytical techniques are suitable for characterizing this compound?
- Structural Confirmation :
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions using SHELX software (e.g., SHELXL for refinement). Note: Crystallize in ethyl acetate/hexane (1:3) .
- NMR : Assign peaks using ¹H (δ 3.9–4.1 ppm for chloromethyl; δ 8.1–8.3 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for ester carbonyl) .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The chloromethyl group acts as a leaving group, enabling SN2 reactions with amines or thiols. For example:
- React with primary amines (e.g., benzylamine) in DMF at 60°C to form secondary amine derivatives. Monitor Cl⁻ release via AgNO₃ precipitation .
Q. What strategies mitigate instability of the oxadiazole ring under acidic/basic conditions?
- Stability Profiling :
- pH Studies : Degradation occurs above pH 9 (hydrolysis of oxadiazole) or below pH 3 (ester cleavage). Stabilize via buffered solutions (pH 6–7) .
- Thermal Analysis : TGA/DSC reveals decomposition >180°C; store at −20°C under inert gas .
Q. How can computational models predict biological activity of derivatives?
- In Silico Approaches :
Docking Studies : Use AutoDock Vina to simulate binding to nonsense mutation targets (e.g., ribosomal proteins, as in related oxadiazole therapeutics ).
QSAR Modeling : Correlate logP (calculated: ~2.8) with membrane permeability using Molinspiration .
Q. What contradictions exist in reported crystallographic data for similar oxadiazole esters?
- Data Analysis :
- Discrepancies in unit cell parameters (e.g., β-angle variations in monoclinic systems) may arise from solvent inclusion (e.g., methanol vs. acetonitrile). Verify via repeated crystallizations .
- Refine twinning parameters in SHELXL for high-Z′ structures .
Methodological Challenges & Solutions
Q. How to resolve low yields in ester coupling reactions?
- Optimization :
- Use Dean-Stark traps for water removal in esterification.
- Replace traditional EDCI coupling with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher efficiency .
Q. What are the limitations of NMR in detecting minor impurities?
- Advanced Techniques :
- ²D NMR (HSQC, HMBC) to distinguish regioisomers.
- Combine with LC-MS (Waters ACQUITY BEH C18 column) for trace impurity profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
